Dofetilide was originally developed by the pharmaceutical company Pfizer and received approval for clinical use in the United States in 1996. N'-Methylsulfonyl Dofetilide is a derivative that enhances certain pharmacological properties of its parent compound.
The synthesis of N'-Methylsulfonyl Dofetilide typically involves several steps, including:
N'-Methylsulfonyl Dofetilide has a complex molecular structure characterized by:
N'-Methylsulfonyl Dofetilide participates in various chemical reactions relevant to its function and synthesis:
N'-Methylsulfonyl Dofetilide exerts its antiarrhythmic effects by blocking potassium channels responsible for repolarizing cardiac action potentials. This results in:
Research indicates that this mechanism can effectively control atrial fibrillation, leading to improved patient outcomes.
N'-Methylsulfonyl Dofetilide is primarily used in clinical settings for:
The compound's unique properties make it a valuable tool in both therapeutic applications and scientific research aimed at understanding cardiac electrophysiology.
N'-Methylsulfonyl Dofetilide (C₂₀H₂₉N₃O₇S₃; MW: 519.66 g/mol) features a complex architecture with three sulfonamide moieties asymmetrically arranged around a central tertiary nitrogen atom. The IUPAC name, N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-N-(methylsulfonyl)methanesulfonamide, reflects its branched topology [4] [9]. Key structural elements include:
Table 1: Bond Lengths and Angles from Crystallographic Analysis
| Parameter | Value (Å/°) |
|---|---|
| S=O Bond Length | 1.432 ± 0.008 Å |
| C-N (Sulfonamide) | 1.476 ± 0.012 Å |
| N-S-N Angle | 103.2° ± 0.5° |
| Dihedral (C-Ar-O-CH₂) | 112.7° ± 0.8° |
The three methylsulfonyl groups exhibit distinct electronic environments:
Table 2: Hydrogen-Bonding Parameters of Sulfonamide Moieties
| Site | Acceptor Strength (β) | Donor Strength (α) | Role in Crystal Packing |
|---|---|---|---|
| N'-SO₂NH | 0.51 | 0.13 | Chain formation via N-H⋯O=S |
| N-SO₂CH₃ (Aryl) | 0.68 | 0.00 | Dimer stabilization |
| N-SO₂CH₃ (Alkyl) | 0.58 | 0.00 | Ladder assemblies |
LogD₇.₄ (shake-flask method) = 1.72 ± 0.05, indicating moderate lipophilicity ideal for membrane penetration without excessive tissue accumulation [2] [6]. Key findings:
Table 3: Experimental vs. Predicted Lipophilicity at pH 7.4
| Method | LogD Value | Error vs. Experimental |
|---|---|---|
| Shake-Flask (Ref.) | 1.72 | - |
| iLOGP | 1.85 | +0.13 |
| XLOGP3 | 1.79 | +0.07 |
| SILCOS-IT | 1.68 | -0.04 |
| WLOGP | 2.34 | +0.62 |
Solubility spans seven orders of magnitude across solvents, driven by hydrogen bonding and polarity:
Table 4: Solubility in Pharmaceutical Solvents (25°C)
| Solvent | Solubility (mg/mL) | Molecular Mechanism |
|---|---|---|
| Water (pH 7.4) | 0.21 | Weak H-bond acceptance |
| 0.1M HCl (pH 2.0) | 5.27 | Cationic hydration |
| 1-Octanol | 8.93 | Lipophilic compatibility |
| Acetone | 23.6 | Dipole-dipole interactions |
| DMSO | 124 | S=O⋯S=O orbital coupling |
| Hexane | <0.001 | Lack of polarity match |
DSC thermograms reveal complex thermal behavior:
Table 5: Thermal Properties of Polymorphs
| Parameter | Form I | Form II | Form III |
|---|---|---|---|
| Melting Point (°C) | 230 | 215 (dec) | - |
| ΔH of Fusion (J/g) | 98.7 | 86.2 | - |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Density (g/cm³) | 1.339 | 1.311 | 1.298 |
| Onset of Decomp (°C) | 232 | 218 | 205 |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0